N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine
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Overview
Description
Scientific Research Applications
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group. This is typically done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a phenyl compound
Substitution: Formation of azido or cyano derivatives
Mechanism of Action
The mechanism of action of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The bromophenyl group may interact with aromatic residues in proteins, while the hydroxyethanamine moiety can form hydrogen bonds with polar groups. The Boc protecting group helps to stabilize the compound and prevent unwanted side reactions during synthesis and application.
Comparison with Similar Compounds
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine can be compared with other similar compounds, such as:
N-Boc-2-(4-bromophenyl)-2-hydroxyethanamine: Similar structure but with the bromine atom at the para position.
N-Boc-2-(3-chlorophenyl)-2-hydroxyethanamine: Similar structure but with a chlorine atom instead of bromine.
N-Boc-2-(3-fluorophenyl)-2-hydroxyethanamine: Similar structure but with a fluorine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the nature and position of the halogen substituent.
Properties
IUPAC Name |
tert-butyl N-[2-(3-bromophenyl)-2-hydroxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESWBJPOZNMSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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